molecular formula C17H17N3O4S B2923608 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1021257-00-0

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2923608
CAS No.: 1021257-00-0
M. Wt: 359.4
InChI Key: SFEORSZNRQHNAS-UHFFFAOYSA-N
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Description

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in drug discovery known for its diverse biological activities (Source: ScienceDirect). The molecular structure is engineered with a 2,5-dimethylfuran moiety and an N-(3-methoxyphenyl)acetamide group, designed to enhance its interaction with biological targets. While specific biological data for this exact compound is not available in the public domain, research on structurally similar molecules, such as N-(4-methoxyphenyl) and N-(4-chlorophenyl) analogues, confirms that this class of compounds exhibits promising pharmacological properties (Source: Chemsrc, BLD Pharm). The primary research application of this compound is as a potential antimicrobial agent. Studies on related 2-((5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl)thio)-N-(substituted-phenyl)acetamide compounds have demonstrated potent activity against a panel of microbial species, with some analogs showing efficacy comparable to standard reference drugs (Source: ScienceDirect). The mechanism of action for 1,3,4-oxadiazole derivatives is often associated with the inhibition of essential bacterial enzymes, such as DNA gyrase, or through disruption of the bacterial cell membrane. A key advantage of this research compound is its potential for a favorable cytotoxicity profile. Investigations into analogous structures have revealed that many compounds in this series exhibit low hemolytic activity, indicating selective toxicity towards microbial cells over mammalian red blood cells, which is a crucial factor for further therapeutic development (Source: ScienceDirect). Researchers can utilize this chemical as a key intermediate for synthesizing more complex molecules or as a pharmacological tool for investigating new antibacterial strategies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-7-14(11(2)23-10)16-19-20-17(24-16)25-9-15(21)18-12-5-4-6-13(8-12)22-3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEORSZNRQHNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Compound 154 (): Structure: 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide. Activity: IC50 = 3.8 ± 0.02 µM against A549 lung cancer cells, with 25-fold selectivity over HEK noncancerous cells. Comparison: The chloro and p-tolyl substituents enhance cytotoxicity, while the target compound’s dimethylfuran and 3-methoxyphenyl groups may improve solubility and reduce off-target effects .
  • Compound 4 (): Structure: 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide. Synthesis: Prepared via S-alkylation, similar to the target compound’s likely synthetic route.

Methoxy-Substituted Derivatives

  • Compound 7a-e (): Structure: N-(6-Substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide. Activity: Evaluated for antimicrobial effects; the 3-methoxyphenoxy group enhances interactions with bacterial membranes. Comparison: The target compound’s 3-methoxyphenyl group may similarly improve binding to hydrophobic pockets in target proteins .

Functional Group Variations

Thiadiazole vs. Oxadiazole Cores

  • Compound 5k (): Structure: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide. Properties: Melting point 135–136°C; lower thermal stability than oxadiazole derivatives.

Furan-Containing Analogues

  • Compound 2b (): Structure: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide. Activity: Notable antimicrobial activity due to benzofuran’s planar aromatic system. Comparison: The target’s dimethylfuran group may offer similar π-π stacking interactions but with improved steric flexibility .

Pharmacological and Physicochemical Profiles

Table 1: Comparative Data of Key Analogues

Compound Core Structure Key Substituents Molecular Weight IC50 (µM) Melting Point (°C) Reference
Target Compound 1,3,4-Oxadiazole 2,5-Dimethylfuran, 3-MeOPh 467.56* N/A N/A -
Compound 154 () 1,3,4-Oxadiazole 4-Cl-Ph, 4-p-Tolylpyrimidinyl ~432.9 3.8 (A549) N/A
Compound 5k () 1,3,4-Thiadiazole 2-MeOPhO, methylthio ~349.4 N/A 135–136
Compound 4 () 1,3,4-Oxadiazole Diphenylmethyl, pyrazin-2-yl ~407.5 N/A N/A

*Calculated based on .

Table 2: Substituent Impact on Activity

Substituent Type Effect on Bioactivity Example Compounds
Halogens (e.g., Cl) Enhance cytotoxicity via hydrophobic interactions Compound 154 ()
EDGs (e.g., MeO) Improve solubility and target binding Target Compound, 7a-e ()
Bulky Aromatic Groups May reduce metabolic clearance Compound 4 ()

Research Findings and Implications

  • Synthetic Accessibility : The target compound can likely be synthesized via S-alkylation of a 1,3,4-oxadiazole-2-thione precursor, as demonstrated for analogous structures (e.g., ) .
  • Structure-Activity Relationship (SAR) :
    • The 3-methoxyphenyl group enhances interactions with aromatic residues in enzyme active sites .
    • The dimethylfuran moiety balances lipophilicity and metabolic stability, a feature absent in bulkier analogues like Compound 4 .
  • Unresolved Questions : The target compound’s specific biological targets (e.g., SIRT2 inhibition as in ) and cytotoxicity profile remain uncharacterized, warranting further study .

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